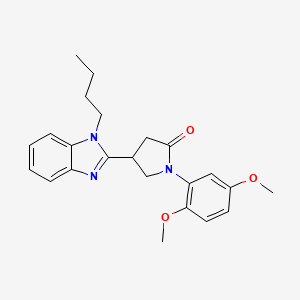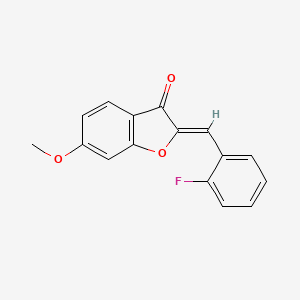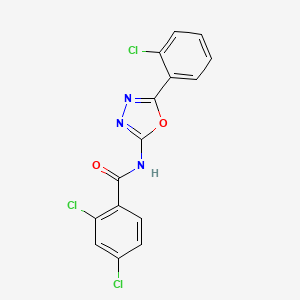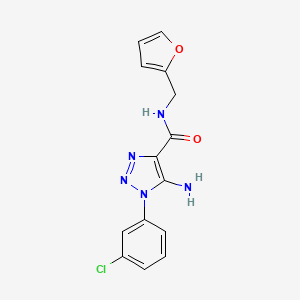![molecular formula C15H11ClN2O4S2 B2560374 (5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 866131-59-1](/img/structure/B2560374.png)
(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H11ClN2O4S2 and its molecular weight is 382.83. The purity is usually 95%.
BenchChem offers high-quality (5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiazolidinedione derivatives, closely related to the compound , have been investigated for their performance as corrosion inhibitors. A study demonstrated that these derivatives offer significant protection against mild steel corrosion in acidic solutions. The research utilized electrochemical techniques to reveal that the efficacy of these inhibitors increases with concentration. Additionally, the adsorption of these compounds onto the metal surface adheres to the Langmuir adsorption isotherm, highlighting their potential in industrial applications for corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Another area of application for thiazolidinedione derivatives is in the field of antimicrobial activities. Compounds structurally similar to the one mentioned have been synthesized and tested against various bacterial and fungal strains. Some derivatives displayed significant inhibitory activities against Gram-positive bacteria such as Staphylococcus aureus and also showed promising antifungal activities against Candida albicans, suggesting their potential use in developing new antimicrobial agents (Stana et al., 2014).
Antifungal and Physicochemical Properties
Research on thiazolidinedione derivatives extends to the exploration of their antifungal properties and physicochemical characteristics. A novel compound from the thiazolidinedione class was synthesized and characterized for its antifungal potential, demonstrating poor solubility in water but better solubility in alcohols. Its solubility, thermodynamics, and partitioning processes in biologically relevant solvents were thoroughly analyzed, which is crucial for understanding the drug's behavior in biological systems (Volkova, Levshin, & Perlovich, 2020).
Antihyperglycemic Activity
Thiazolidinedione derivatives have also been synthesized and evaluated for their antihyperglycemic activity, an area of significant interest given the global rise in diabetes prevalence. Compounds in this category have been found to enhance the mRNA expression of proteins like PPARγ and GLUT-4, which are strategic targets in diabetes treatment. This suggests their potential in managing diabetes through insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative activity of thiazolidinedione derivatives against various human cancer cell lines has been studied, indicating the potential of these compounds in cancer therapy. Novel derivatives synthesized from this class have shown potent antiproliferative effects, pointing towards their application in developing anticancer drugs (Chandrappa et al., 2008).
Propiedades
IUPAC Name |
(5Z)-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S2/c1-21-11-4-8(5-12-13(19)18-15(20)24-12)2-3-10(11)22-7-9-6-17-14(16)23-9/h2-6H,7H2,1H3,(H,18,19,20)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEFUGFKHZMIIM-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)


![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)
![Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2560299.png)
![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)



![(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2560312.png)
